molecular formula C20H15F2N3O2 B2381365 6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one CAS No. 1251584-96-9

6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one

Cat. No.: B2381365
CAS No.: 1251584-96-9
M. Wt: 367.356
InChI Key: RHEWTZWVNDCMKD-UHFFFAOYSA-N
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Description

6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a fluorophenyl group, and an oxadiazole ring. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Final Coupling: The final step involves coupling the quinoline core with the fluorophenyl-oxadiazole moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one
  • 6-fluoro-3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one
  • 6-fluoro-3-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one

Uniqueness

The uniqueness of 6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one lies in its specific substitution pattern and the presence of fluorine atoms, which enhance its chemical stability and biological activity compared to similar compounds. The combination of a quinoline core with an oxadiazole ring and fluorophenyl group provides a distinct set of properties that make it valuable for various applications.

Properties

IUPAC Name

6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O2/c1-2-9-25-11-16(18(26)15-10-14(22)7-8-17(15)25)20-23-19(24-27-20)12-3-5-13(21)6-4-12/h3-8,10-11H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEWTZWVNDCMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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